2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one is a nitrogen-containing heterocyclic compound that belongs to the class of phthalazinones. This compound features a unique combination of a fluorine atom and an ethyl group, which contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through several methods involving different starting materials and reagents. Its structure and properties have been studied extensively in scientific literature, highlighting its relevance in research.
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one can be classified as:
The synthesis of 2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-ethyl-6-fluorobenzaldehyde with hydrazine hydrate under acidic or basic conditions to form the dihydrophthalazinone structure.
The molecular formula of 2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one is with a molecular weight of 192.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H9FN2O |
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | 2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one |
| InChI Key | HPAKUKBIGVEOKC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(C=CC=C2F)C=N1 |
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one can participate in several chemical reactions:
The specific products formed depend on the reagents and conditions used. For example:
The mechanism of action for 2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one is primarily studied in biological contexts, where it may exhibit various pharmacological effects:
The melting point, boiling point, and specific heat capacity have not been extensively documented but are critical for practical applications in synthesis and formulation.
2-Ethyl-6-fluoro-1,2-dihydrophthalazin-1-one has several applications across different fields:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5